2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
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Overview
Description
2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID is an organic compound with a complex structure that includes a benzoic acid core substituted with a sulfonylamino group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid derivatives and sulfonyl chlorides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzoic acid derivative is reacted with the sulfonyl chloride in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the sulfonylamino benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and sulfonylamino groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid
- 2-Hydroxy-5-[(2-thienylsulfonyl)amino]benzoic acid
- 4-Hydroxy-3,5-dimethoxybenzoic acid
Uniqueness
2-HYDROXY-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-11(3)15(7-10(9)2)23(21,22)17-12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOWDTZNHWFOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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